molecular formula C10H13N3OS B1622944 5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol CAS No. 725218-33-7

5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1622944
CAS No.: 725218-33-7
M. Wt: 223.3 g/mol
InChI Key: ZFBAFHPNZIQWDY-UHFFFAOYSA-N
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Description

5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of a furan ring, a triazole ring, and a thiol group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the furan ring imparts aromatic properties, while the triazole ring and thiol group contribute to its reactivity and potential biological activity.

Mechanism of Action

Target of Action

The primary targets of the compound “5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol” are currently unknown. This compound is a derivative of furan, which is known to have diverse biological activities . .

Mode of Action

It’s known that furan derivatives can interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets would depend on the nature of these targets.

Biochemical Pathways

Furan derivatives are known to be involved in a variety of biochemical processes . The specific pathways affected by this compound would depend on its targets and mode of action.

Pharmacokinetics

Furan derivatives are generally known to have diverse pharmacokinetic properties . The specific ADME properties of this compound would depend on its chemical structure and the biological context in which it is used.

Result of Action

Furan derivatives are known to have a range of effects at the molecular and cellular levels . The specific effects of this compound would depend on its targets, mode of action, and biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-methyl-3-furyl derivatives with triazole precursors under specific conditions. One common method involves the cyclization of 2-methyl-3-furyl disulfide with triazole derivatives in the presence of a base, such as sodium hydroxide, to form the desired compound . The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the furan or triazole rings.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution may involve reagents like bromine or chlorine, while nucleophilic substitution may use reagents such as sodium methoxide.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Modified furan or triazole derivatives.

    Substitution: Halogenated furan derivatives or other substituted products.

Scientific Research Applications

5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-furyl disulfide
  • Methyl 2-methyl-3-furyl disulfide
  • 2-methyl-3-furyl sulfide

Uniqueness

5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a triazole ring and a thiol group, which are not commonly found together in similar compounds. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(2-methylfuran-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-3-5-13-9(11-12-10(13)15)8-4-6-14-7(8)2/h4,6H,3,5H2,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBAFHPNZIQWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NNC1=S)C2=C(OC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391480
Record name 5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725218-33-7
Record name 5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
Reactant of Route 5
5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol

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